molecular formula C18H17FN4S B315916 N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B315916
M. Wt: 340.4 g/mol
InChI Key: BNUQGBIGNGOKBH-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-cinnamyl-N-{3-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfoxide or sulfone derivative, while reduction could produce a more saturated analog of the original compound .

Properties

Molecular Formula

C18H17FN4S

Molecular Weight

340.4 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylsulfanyl]-N-[(E)-3-phenylprop-2-enyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H17FN4S/c19-17-10-8-16(9-11-17)13-24-18-22-20-14-23(18)21-12-4-7-15-5-2-1-3-6-15/h1-11,14,21H,12-13H2/b7-4+

InChI Key

BNUQGBIGNGOKBH-QPJJXVBHSA-N

SMILES

C1=CC=C(C=C1)C=CCNN2C=NN=C2SCC3=CC=C(C=C3)F

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CNN2C=NN=C2SCC3=CC=C(C=C3)F

Canonical SMILES

C1=CC=C(C=C1)C=CCNN2C=NN=C2SCC3=CC=C(C=C3)F

Origin of Product

United States

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